2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate
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Description
“2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate” is a chemical compound with the molecular formula C11H10O4. It is also known as a phthalate ester .
Synthesis Analysis
The synthesis of compounds similar to “2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate” has been reported in the literature. For instance, the 1,2,3-triazole ring system can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . Another method involves the use of anhydrous potassium carbonate in N,N-dimethylformamide as aprotic solvent. The mixture is stirred at room temperature before propargyl bromide is added. The activated mixture is then heated to 40 °C using ultrasound sonication for 30 minutes .Molecular Structure Analysis
The molecular structure of “2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate” consists of a benzoate core with a prop-2-en-1-yl group attached via an oxygen atom. The molecular weight of this compound is 205.19 g/mol.Future Directions
Future research could focus on further exploring the synthesis methods, chemical reactions, and potential applications of “2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate”. Given the biological activities of similar compounds, it may be worthwhile to investigate the potential biological activities of this compound .
properties
IUPAC Name |
2-prop-2-enoxycarbonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h2-6H,1,7H2,(H,12,13)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYHUUARNKRKGV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9O4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623232 |
Source
|
Record name | 2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate | |
CAS RN |
3882-14-2 |
Source
|
Record name | 2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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